molecular formula C16H17Cl2N3O B2386620 (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one CAS No. 477852-56-5

(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2386620
CAS No.: 477852-56-5
M. Wt: 338.23
InChI Key: LUFXRNPQCCGKRG-BQYQJAHWSA-N
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Description

(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride.

    Formation of the enone structure: This can be done through a condensation reaction between the imidazole derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c1-11-19-15(16(22)7-8-20(2)3)10-21(11)9-12-13(17)5-4-6-14(12)18/h4-8,10H,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXRNPQCCGKRG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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